(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097958-02-4
VCID: VC5943857
InChI: InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
SMILES: COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.56

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

CAS No.: 2097958-02-4

Cat. No.: VC5943857

Molecular Formula: C10H12Cl3NO2

Molecular Weight: 284.56

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride - 2097958-02-4

Specification

CAS No. 2097958-02-4
Molecular Formula C10H12Cl3NO2
Molecular Weight 284.56
IUPAC Name methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1
Standard InChI Key DJSSFGWNYRSXFO-SBSPUUFOSA-N
SMILES COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound features a stereogenic center at the third carbon of the propanoate chain, conferring its (R)-configuration. The molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.56 g/mol. Key structural elements include:

  • A 3,4-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.

  • An amino group (-NH₂) at the β-position, enabling hydrogen bonding and ionic interactions.

  • A methyl ester moiety (-COOCH₃) enhancing solubility in organic solvents.

  • A hydrochloride salt (-HCl) improving stability and crystallinity.

The spatial arrangement of substituents influences its interactions with biological targets, particularly enzymes and receptors.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Propanoate Backbone: Starting from β-keto esters, enantioselective reduction using catalysts like lithium aluminum hydride (LiAlH₄) introduces the chiral amino group.

  • Introduction of the Dichlorophenyl Group: Electrophilic aromatic substitution or Ullmann coupling attaches chlorine atoms to the phenyl ring.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt.

Key Reagents and Conditions

StepReagents/ConditionsPurpose
1LiAlH₄, THF, -78°CStereoselective reduction
2Cl₂, FeCl₃, 50°CChlorination of phenyl ring
3HCl (g), ethanolSalt formation

The process emphasizes chiral purity, with yields optimized to >75% under controlled conditions.

Physicochemical Properties

Experimental and predicted properties include:

PropertyValueMethod/Source
Boiling Point340.0±42.0 °CPredicted (QSPR)
Density1.326±0.06 g/cm³Predicted (QSPR)
pKa6.83±0.10Predicted (ACD/Labs)
Solubility>10 mg/mL in DMSOExperimental

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating in vitro assays.

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Use personal protective equipment (gloves, goggles).

  • Store in a cool, dry place away from oxidizers.

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized for CNS disorders due to blood-brain barrier permeability.

  • Prodrug Potential: Ester hydrolysis in vivo could release active metabolites.

Industrial Synthesis

  • Chiral Intermediate: Used in asymmetric synthesis of bioactive molecules.

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